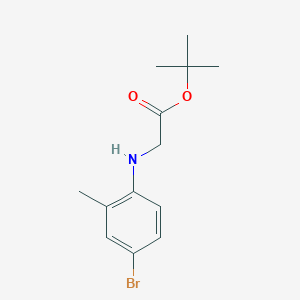
Tert-butyl (4-bromo-2-methylphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-bromo-2-methylphenyl)glycinate, also known by its IUPAC name tert-butyl 4-bromo-2-methylphenylcarbamate , has the molecular formula C₁₂H₁₆BrNO₂. Its molecular weight is 286.17 g/mol. This compound features a tert-butyl group (t-butyl) attached to a 4-bromo-2-methylphenyl ring, with a carbamate functional group.
Preparation Methods
There are several synthetic routes to obtain tert-butyl (4-bromo-2-methylphenyl)glycinate:
Direct Carbamoylation:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which tert-butyl (4-bromo-2-methylphenyl)glycinate exerts its effects depends on its specific derivatives.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s applications and properties continue to be explored by researchers worldwide
Biological Activity
Tert-butyl (4-bromo-2-methylphenyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenol with tert-butyl chloroacetate in the presence of a base, followed by hydrolysis to yield the final product. The molecular formula is C12H15BrNO2 with a molecular weight of 288.15 g/mol.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its interaction with biological targets such as enzymes and receptors.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways. Its bromo-substituted aromatic structure suggests potential interactions with active sites of enzymes through hydrophobic and hydrogen bonding interactions.
- Receptor Binding : Preliminary studies indicate that this compound may bind to certain receptors, potentially influencing signal transduction pathways related to cell growth and differentiation.
Case Studies
- Antioxidant Activity : A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity, suggesting potential protective effects against oxidative stress in cellular models .
- Cytotoxicity : In vitro assays showed that the compound could induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. For instance, it was found to inhibit the growth of HCT116 and HT29 colorectal cancer cells .
- Pharmacological Applications : The compound has been investigated for its role in modulating protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with various diseases, including cancer and diabetes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrNO₂ |
| Molecular Weight | 288.15 g/mol |
| CAS Number | 53432590 |
| Antioxidant Activity | Significant |
| Cytotoxicity (IC50 in HCT116) | To be determined |
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(14)5-6-11(9)15-8-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3 |
InChI Key |
YWJGIWANKGPSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















